Cas no 861136-14-3 (ethyl 5-(1,1-difluoroethyl)isoxazole-3-carboxylate)

ethyl 5-(1,1-difluoroethyl)isoxazole-3-carboxylate 化学的及び物理的性質
名前と識別子
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- 3-Isoxazolecarboxylic acid, 5-(1,1-difluoroethyl)-, ethyl ester
- ethyl 5-(1,1-difluoroethyl)isoxazole-3-carboxylate
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- インチ: 1S/C8H9F2NO3/c1-3-13-7(12)5-4-6(14-11-5)8(2,9)10/h4H,3H2,1-2H3
- InChIKey: ITHBXWDTDHWJPM-UHFFFAOYSA-N
- ほほえんだ: O1C(C(F)(F)C)=CC(C(OCC)=O)=N1
ethyl 5-(1,1-difluoroethyl)isoxazole-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCH109-500MG |
ethyl 5-(1,1-difluoroethyl)isoxazole-3-carboxylate |
861136-14-3 | 95% | 500MG |
¥ 4,052.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCH109-5g |
ethyl 5-(1,1-difluoroethyl)isoxazole-3-carboxylate |
861136-14-3 | 95% | 5g |
¥19894.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCH109-250mg |
ethyl 5-(1,1-difluoroethyl)isoxazole-3-carboxylate |
861136-14-3 | 95% | 250mg |
¥2657.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCH109-100.0mg |
ethyl 5-(1,1-difluoroethyl)isoxazole-3-carboxylate |
861136-14-3 | 95% | 100.0mg |
¥1524.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCH109-5.0g |
ethyl 5-(1,1-difluoroethyl)isoxazole-3-carboxylate |
861136-14-3 | 95% | 5.0g |
¥18236.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCH109-1G |
ethyl 5-(1,1-difluoroethyl)isoxazole-3-carboxylate |
861136-14-3 | 95% | 1g |
¥ 6,078.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCH109-250MG |
ethyl 5-(1,1-difluoroethyl)isoxazole-3-carboxylate |
861136-14-3 | 95% | 250MG |
¥ 2,435.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCH109-500mg |
ethyl 5-(1,1-difluoroethyl)isoxazole-3-carboxylate |
861136-14-3 | 95% | 500mg |
¥4421.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCH109-1g |
ethyl 5-(1,1-difluoroethyl)isoxazole-3-carboxylate |
861136-14-3 | 95% | 1g |
¥6631.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCH109-500.0mg |
ethyl 5-(1,1-difluoroethyl)isoxazole-3-carboxylate |
861136-14-3 | 95% | 500.0mg |
¥4052.0000 | 2024-08-02 |
ethyl 5-(1,1-difluoroethyl)isoxazole-3-carboxylate 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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2. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
ethyl 5-(1,1-difluoroethyl)isoxazole-3-carboxylateに関する追加情報
Ethyl 5-(1,1-Difluoroethyl)isoxazole-3-carboxylate (CAS No. 861136-14-3): A Comprehensive Overview
Ethyl 5-(1,1-difluoroethyl)isoxazole-3-carboxylate (CAS No. 861136-14-3) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoxazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of ethyl 5-(1,1-difluoroethyl)isoxazole-3-carboxylate makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
The chemical structure of ethyl 5-(1,1-difluoroethyl)isoxazole-3-carboxylate features an isoxazole ring with a difluoroethyl substituent at the 5-position and an ethyl ester group at the 3-position. The presence of fluorine atoms in the difluoroethyl group imparts unique properties to the molecule, such as enhanced metabolic stability and improved pharmacokinetic profiles. These characteristics make ethyl 5-(1,1-difluoroethyl)isoxazole-3-carboxylate a promising candidate for drug development.
Recent studies have explored the potential applications of ethyl 5-(1,1-difluoroethyl)isoxazole-3-carboxylate in various therapeutic areas. One notable area of research is its use as an intermediate in the synthesis of antiviral agents. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of ethyl 5-(1,1-difluoroethyl)isoxazole-3-carboxylate exhibited potent antiviral activity against several RNA viruses, including influenza and coronaviruses. This finding highlights the potential of this compound in developing novel antiviral therapies.
In addition to its antiviral properties, ethyl 5-(1,1-difluoroethyl)isoxazole-3-carboxylate has also shown promise in the treatment of neurological disorders. Research conducted at a leading pharmaceutical company demonstrated that compounds derived from ethyl 5-(1,1-difluoroethyl)isoxazole-3-carboxylate exhibited neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. These findings suggest that this compound could be a valuable lead for developing drugs to treat neurodegenerative conditions.
The synthetic route for ethyl 5-(1,1-difluoroethyl)isoxazole-3-carboxylate involves several well-established chemical transformations. One common method involves the reaction of ethyl isocyanatoacetate with a difluoroketone followed by cyclization to form the isoxazole ring. This synthetic approach allows for high yields and good purity, making it suitable for large-scale production in industrial settings.
The physicochemical properties of ethyl 5-(1,1-difluoroethyl)isoxazole-3-carboxylate, such as its solubility and stability, have been extensively characterized. It is generally stable under standard laboratory conditions and can be stored at room temperature without significant degradation. However, care should be taken to avoid exposure to strong acids or bases, which can lead to hydrolysis of the ester group.
In terms of safety and toxicity, preliminary studies have indicated that ethyl 5-(1,1-difluoroethyl)isoxazole-3-carboxylate exhibits low toxicity when administered at therapeutic doses. However, as with any new chemical entity, comprehensive toxicological evaluations are necessary to ensure its safety for human use. These evaluations typically include in vitro assays to assess cytotoxicity and genotoxicity, as well as in vivo studies to evaluate acute and chronic toxicity.
The market potential for ethyl 5-(1,1-difluoroethyl)isoxazole-3-carboxylate is significant due to its diverse applications in pharmaceutical research and development. As more derivatives are synthesized and tested for their biological activities, it is likely that new therapeutic agents will emerge from this class of compounds. Pharmaceutical companies are increasingly investing in research programs focused on isoxazoles and related heterocycles, driven by their promising pharmacological profiles.
In conclusion, ethyl 5-(1,1-difluoroethyl)isoxazole-3-carboxylate (CAS No. 861136-14-3) is a versatile compound with a wide range of potential applications in medicinal chemistry and drug development. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further investigation and commercialization. As research continues to uncover new uses for this compound, it is poised to play a significant role in advancing therapeutic options for various diseases.
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